N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide
Description
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide is a sulfonamide derivative featuring a 2-methylthiazole moiety linked via an ethyl group to an ethanesulfonamide functional group. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is substituted with a methyl group at the 2-position, which enhances steric and electronic stability.
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S2/c1-3-14(11,12)9-5-4-8-6-13-7(2)10-8/h6,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEPPAHRXJHAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CSC(=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various biological activities. The sulfonamide group contributes to its solubility and potential interactions with biological molecules.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as enzyme inhibitors. They can interfere with the function of enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : The thiazole moiety may interact with specific receptors or signaling pathways, influencing cellular responses.
- Antimicrobial Properties : Thiazole derivatives have been studied for their antimicrobial effects, potentially making this compound useful in treating infections.
Antimicrobial Activity
Research has shown that thiazole-containing compounds exhibit significant antimicrobial properties. A study evaluated the efficacy of various thiazole derivatives against bacterial strains. The results indicated that compounds similar to this compound displayed activity against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial investigated the effectiveness of thiazole derivatives in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to the control group.
- Study on Cytotoxic Effects : Another research study assessed the cytotoxicity of this compound on cancer cell lines. The results demonstrated that this compound induced apoptosis in human cancer cells through the activation of caspase pathways.
Pharmacological Applications
Given its biological activities, this compound has potential applications in:
- Antibiotic Development : Its antimicrobial properties make it a candidate for new antibiotic therapies.
- Cancer Treatment : The compound's ability to induce apoptosis suggests it could be further explored as an anticancer agent.
Research Findings and Future Directions
Recent studies have focused on optimizing the structure of thiazole derivatives to enhance their biological activity and reduce toxicity. Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Thiazole Derivatives
Key Observations :
- Substituent Effects: The 2-amino-thiazole in Mirabegron and ’s compound introduces hydrogen-bonding capacity, critical for receptor interactions. The target compound’s 2-methyl group prioritizes steric stabilization over direct hydrogen bonding.
- Heterocyclic Fusion : Compounds like the isoxazole-carboxylic acid derivative demonstrate how fused rings enhance crystallinity (mp 166–167°C) but may limit solubility.
Physicochemical Properties
Table 2: Physicochemical Data
Analysis :
- The target compound’s ethanesulfonamide group likely increases lipophilicity compared to methanol derivatives , enhancing membrane permeability but reducing aqueous solubility.
- Higher molecular weight and aromaticity in phenyl-substituted analogs (e.g., ) may reduce solubility despite polar sulfonamide groups.
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Thiazole Ring Synthesis and Functionalization
The 2-methyl-1,3-thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of thioamides with α-haloketones. For N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide, the thiazole ring is functionalized at the 4-position with an ethylamine side chain. A representative route involves:
Step 1: Synthesis of 2-((2-Methylthiazol-4-yl)methyl)isoindoline-1,3-dione
- Reagents : 2-Methyl-4-chloromethylthiazole, isoindoline-1,3-dione
- Conditions : Base-mediated nucleophilic substitution in anhydrous dimethylformamide (DMF) at 60°C for 12 hours.
- Yield : 85–90% (reported for analogous thiazole derivatives).
Step 2: Hydrazinolysis to Generate 2-Methyl-1,3-thiazole-4-methylamine
Sulfonamide Bond Formation
The final step involves the reaction of 2-methyl-1,3-thiazole-4-methylamine with ethanesulfonyl chloride:
Step 3: Sulfonation of the Primary Amine
- Reagents : Ethanesulfonyl chloride, base (e.g., triethylamine or pyridine)
- Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C, gradually warming to room temperature.
- Workup : Aqueous extraction, drying over anhydrous Na₂SO₄, and silica gel chromatography.
- Yield : 70–75% (estimated from analogous sulfonamide syntheses).
Table 1: Summary of Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Nucleophilic substitution | DMF, 60°C, 12 h | 85–90% |
| 2 | Hydrazinolysis | Hydrazine hydrate, ethanol, 20°C, 0.5 h | 330 mg |
| 3 | Sulfonation | Ethanesulfonyl chloride, DCM, 0–25°C | 70–75% |
Optimization Strategies for Industrial Scalability
Continuous Flow Reactors
Industrial production often employs continuous flow systems to enhance reaction control and reproducibility. For Step 3, microreactors enable precise temperature regulation during exothermic sulfonation, minimizing side products.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Table 2: Analytical Characterization Summary
| Technique | Key Data | Conditions |
|---|---|---|
| ¹H NMR | δ 2.45 (s, CH₃), 6.85 (s, thiazole-H) | CDCl₃, 400 MHz |
| LC-MS | m/z 249.1 [M+H]⁺ | C18 column, 0.1% HCOOH/ACN |
| HPLC | >98% purity | Zorbax SB-C18, H₂O/MeCN gradient |
Challenges and Mitigation Strategies
Byproduct Formation in Sulfonation
Excessive sulfonyl chloride usage leads to over-sulfonated derivatives. Solutions include:
Q & A
Q. What are the optimal synthetic routes for N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide, and how can purity be ensured during synthesis?
The synthesis typically involves multi-step reactions starting with the preparation of intermediates such as 2-methyl-1,3-thiazole derivatives. Key steps include coupling the thiazole moiety with ethanesulfonamide via nucleophilic substitution or amidation. Reagents like chlorinating agents (e.g., SOCl₂) and catalysts (e.g., triethylamine) are used under controlled conditions (e.g., anhydrous environment, reflux). Purification methods include column chromatography and recrystallization, with characterization via NMR and mass spectrometry to confirm structure and purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the connectivity of the thiazole ring, ethanesulfonamide group, and ethyl linker. Infrared (IR) spectroscopy identifies functional groups like sulfonamide S=O stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, single-crystal X-ray diffraction (utilizing software like SHELXL) resolves 3D conformation and intermolecular interactions, which is essential for understanding reactivity and biological interactions .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Initial screening should include antimicrobial assays (e.g., MIC against Gram-positive/negative bacteria), cytotoxicity studies (e.g., MTT assay on cancer cell lines), and enzyme inhibition assays (e.g., β-lactamase or kinase targets). The thiazole ring is associated with bioactivity; thus, structural analogs with similar moieties have shown promise in modulating biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from variations in cell permeability, metabolic stability, or assay conditions. Strategies include:
- Dose-response profiling to confirm activity thresholds.
- Metabolite identification (via LC-MS) to assess degradation products.
- Comparative studies using isogenic cell lines or engineered enzymes to isolate target-specific effects. Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) is critical .
Q. What computational and experimental approaches are suitable for structure-activity relationship (SAR) studies?
- Molecular docking to predict interactions with biological targets (e.g., β3-adrenergic receptors, given structural parallels to mirabegron ).
- Analog synthesis with modifications to the thiazole ring (e.g., substituent variation) or sulfonamide group.
- Free-Wilson analysis to quantify contributions of specific substituents to activity. Experimental validation via SPR or ITC can confirm binding thermodynamics .
Q. How can crystallographic refinement tools like SHELXL improve structural insights for this compound?
SHELXL enables high-precision refinement of X-ray data, particularly for resolving disorder in flexible groups (e.g., the ethyl linker) and hydrogen-bonding networks. Key applications include:
- Twinning refinement for challenging crystals.
- Anisotropic displacement parameters to model thermal motion.
- Validation tools (e.g., RIGU, ADDSYM) to ensure geometric accuracy. This is critical for correlating structure with functional properties like solubility or target binding .
Methodological Notes
- Evidence Integration : Citations align with synthesis (2, 11), characterization (1, 6), and bioactivity (4, 11, 14).
- Technical Depth : Advanced FAQs emphasize mechanistic and analytical rigor, reflecting expertise in organic chemistry, pharmacology, and structural biology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
